6-羧基蔗糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 6-carboxysucrose involves multi-step chemical processes. For example, the synthesis of 6,6′-dideoxy-6,6′-difluorosucrose was achieved through tritylation, benzoylation, detritylation, fluorination, and debenzoylation steps, indicating a complex synthesis pathway that could be analogous to 6-carboxysucrose production (Zikopoulos et al., 1982).

Molecular Structure Analysis

The molecular structure of carboxysucrose derivatives showcases the impact of substitution on the sucrose skeleton. For instance, the crystal structure analysis of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone revealed insights into the substitution effects at the molecular level, providing a precedent for understanding the structural implications of carboxylation on sucrose (Covarrubias-Zúñiga et al., 1998).

Chemical Reactions and Properties

Chemical modifications of sucrose, including carboxylation, significantly affect its reactivity and chemical properties. Studies on similar modifications, such as the introduction of fluorogenic pyridine carboxylic acid amides to agarose, highlight how chemical modifications can impart new properties and functionalities to the molecules (Kondaveeti et al., 2014).

Physical Properties Analysis

The introduction of a carboxyl group into the sucrose molecule could significantly alter its physical properties, such as solubility, melting point, and crystallinity. The hydration mechanism and hydrogen bonding structure of 6-carboxylate chitooligosaccharides, for instance, showed enhanced moisture-absorption ability due to the hydrophilic carboxylate ion, suggesting that 6-carboxysucrose might exhibit similar physical property enhancements (Bu et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-carboxysucrose, such as acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the carboxyl group. Studies on carboxylic acids as Lewis bases demonstrated how the electron-withdrawing nature of the carboxyl group can enhance the acidity of carboxylic acids, indicating that 6-carboxysucrose may have similar chemical behavior (Mitu & Baird, 2006).

科学研究应用

棉织物抗皱整理剂

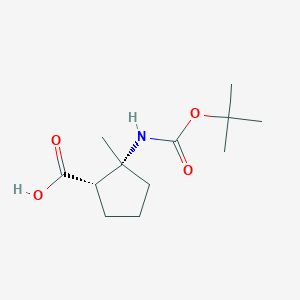

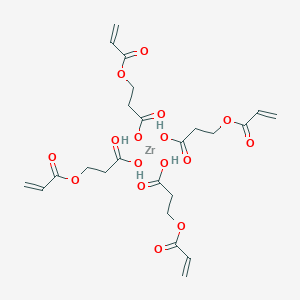

6-羧基蔗糖,以羧化聚醛蔗糖的形式,已被用作棉织物的抗皱整理剂 {svg_1}. 该工艺涉及将蔗糖氧化以生成羧化聚醛蔗糖,其中包含多个醛基和羧基 {svg_2}. 然后将该化合物与棉织物中的纤维素结合,显着提高织物的抗皱性能 {svg_3}.

交联剂

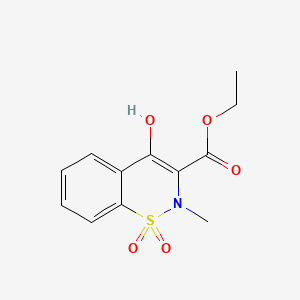

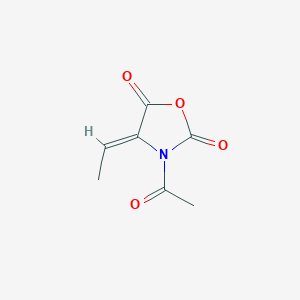

氧化蔗糖,包括6-羧基蔗糖,是一种生物基交联剂 {svg_4}. 它以其优异的生物安全性和环境无毒性而闻名 {svg_5}. 它用于需要聚合物交联的各种应用中。

功能性碳水化合物生产

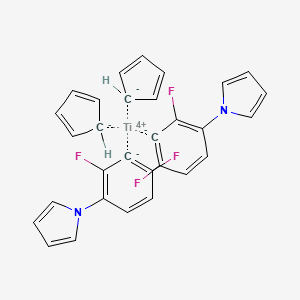

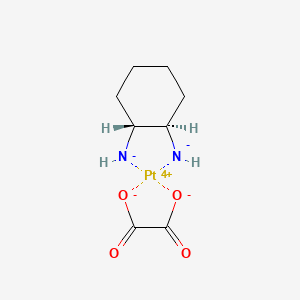

6-羧基蔗糖可以参与功能性碳水化合物的生产 {svg_6}. 这些碳水化合物在保健食品行业有各种应用 {svg_7}. 生产过程通常涉及使用异构酶或差向异构酶等酶 {svg_8}.

属性

IUPAC Name |

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJMYQBOZZDDJJ-RBNKDYLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is 6-carboxysucrose produced, and what makes it unique compared to sucrose?

A1: 6-carboxysucrose is produced through the platinum-catalyzed oxidation of sucrose. [] This process specifically targets the primary hydroxyl groups at the 6- and 6′-positions of sucrose. [] The resulting 6-carboxysucrose is distinct from its parent compound due to the presence of a carboxylic acid group at the 6-position. This structural difference renders 6-carboxysucrose resistant to breakdown by the enzyme invertase, unlike sucrose which is readily hydrolyzed. []

Q2: How was the structure of 6-carboxysucrose confirmed in the study?

A2: While the researchers couldn't physically separate the 6- and 6′-carboxysucrose isomers, they cleverly utilized their differing reactivity with invertase. After invertase treatment, they isolated the remaining 6′-carboxysucrose. By comparing the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this isolated product to the original mixture, they were able to deduce and assign the ¹³C NMR spectrum specifically for 6-carboxysucrose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)